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The following table summarizes the electronic properties and performance of specific carbazole-based
polymers and molecules as found in the recent literature. Please note that measurement conditions can

significantly affect these values.

Material Material Type / Key Electronic & Performance Application
Name System Data Context

| p-CZPDPZ [1] | Carbazole-Dihydrophenazine conjugated polymer (p-type cathode) | Average Potential:
~3.6 V vs. Li+/Li Peak Capacity: 185 mAh g~! Stability: 1600 cycles | Lithium Dual-Ion Batteries | | AQ-1
to AQ-8 [2] | Designed donor molecules (D-C-D-B-A architecture) | Band Gap: Lower than reference
molecule (AQ-R) Charge Transport: Lower excitation & binding energies predicted | Hole Transport
Materials (HTMs) for Organic & Perovskite Solar Cells | | PCDTBT & Copolymers [3] | Carbazole-based
donors with various acceptors (e.g., DPP, TPTI) | Performance: Comparable power conversion efficiency
for DArP vs. Suzuki-synthesized polymers Analysis: Characterized via Cyclic Voltammetry, UV-Vis,
GIXRD | Polymer Solar Cells (PSCs) |

Experimental and Computational Methodologies

The determination of HOMO/LUMO levels and other electronic properties relies on standardized

experimental and computational protocols. Here are the key methodologies cited in the research.
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Computational Analysis (DFT)

For the designed HTM molecules (AQ-1 to AQ-8), a comprehensive computational analysis was performed

[2]:

Method: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT).
Software & Model: Calculations were done using Gaussian 09 at the MPW1PW91/6-31G(d,p)
theory level. The Polarizable Continuum Model (PCM) was used to simulate the dichloromethane
solvent environment.
Analyzed Properties:

o Frontier Molecular Orbitals (FMO) and Band Gap

o Density of States (DOS)

o Reorganization energy for holes and electrons (Ah, Ae)

o Open-circuit voltage (Voc)

o Light Harvesting Efficiency (LHE)

Experimental Characterization

The following experimental techniques are commonly used to characterize the electronic properties of

synthesized polymers [3]:

Cyclic Voltammetry (CV): Used to determine the oxidation and reduction potentials, from which
HOMO and LUMO energy levels can be estimated.

UV-Vis Spectroscopy: Measures the optical absorption onset, allowing for the calculation of the
optical band gap.

Space-Charge-Limited Current (SCLC) Measurement: Used to determine the hole mobility of the
materials.

Grazing-Incidence X-ray Diffraction (GIXRD): Analyzes the molecular packing and crystallinity of
polymer films.

The workflow below illustrates how these computational and experimental methods are combined to analyze

a material's properties.
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How to Proceed with Your Comparison Guide

Since the search results provide specific examples rather than a unified dataset, I suggest the following to

build a more complete comparison guide:

e Consult Specialized Databases: For a broader set of data, materials science databases like the
Harvard Organic Photovoltaic Database or Polylnfo can be invaluable resources.
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e Focus on a Niche: The data available is strongest for hole-transport materials in photovoltaics
and organic cathode materials for batteries. Structuring your guide around one of these application
areas would be more effective.

¢ Contextualize the Data: Always note the measurement method (e.g., CV vs. DFT) and conditions
(e.g., solvent, reference electrode) alongside any reported HOMO/LUMO value, as these factors
significantly influence the results.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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